Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate

CAS No.: 62793-31-1

Cat. No.: VC3793321

Molecular Formula: C16H24F6PRh-

Molecular Weight: 464.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62793-31-1 |

|---|---|

| Molecular Formula | C16H24F6PRh- |

| Molecular Weight | 464.23 g/mol |

| IUPAC Name | (1Z,5Z)-cycloocta-1,5-diene;rhodium;hexafluorophosphate |

| Standard InChI | InChI=1S/2C8H12.F6P.Rh/c2*1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*1-2,7-8H,3-6H2;;/q;;-1;/b2*2-1-,8-7-;; |

| Standard InChI Key | LPYLNJHERBLCRN-QMDOQEJBSA-N |

| Isomeric SMILES | C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.F[P-](F)(F)(F)(F)F.[Rh] |

| SMILES | C1CC=CCCC=C1.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Rh] |

| Canonical SMILES | C1CC=CCCC=C1.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Rh] |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of Rh(cod)₂PF₆ typically involves the reduction of rhodium trichloride (RhCl₃) in the presence of cycloocta-1,5-diene (cod) and subsequent anion exchange. A representative method, adapted from industrial-scale protocols, begins with dissolving RhCl₃·3H₂O in ethanol under nitrogen atmosphere. Cyclooctadiene is added dropwise, followed by heating at 82°C for 18 hours to form a rhodium-cod chloride intermediate . This intermediate is then treated with hexafluorophosphoric acid (HPF₆) in dichloromethane, yielding the final product after filtration and solvent removal .

Table 1: Key Synthetic Parameters

| Parameter | Conditions |

|---|---|

| Starting Material | RhCl₃·3H₂O |

| Ligand | 1,5-Cyclooctadiene (cod) |

| Reducing Agent | Ethanol (solvent and reductant) |

| Anion Source | HPF₆ |

| Reaction Temperature | 82°C (initial step) |

| Yield | ~70–85% (reported in scaled methods) |

The choice of hexafluorophosphate over alternative anions like tetrafluoroborate (BF₄⁻) or chloride (Cl⁻) enhances solubility in polar aprotic solvents such as dichloromethane and acetonitrile . This contrasts with analogs like [Rh(cod)₂]BF₄, which exhibit lower thermal stability .

Structural Features

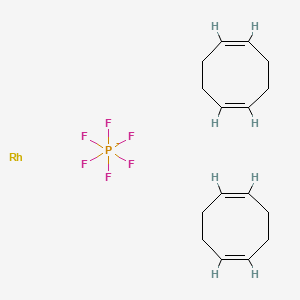

X-ray crystallography and NMR studies reveal a square-planar geometry around the rhodium center, with the two cod ligands adopting a staggered conformation to minimize steric strain . The hexafluorophosphate anion occupies the axial position, weakly interacting with the metal center via electrostatic forces. Solid-state ³¹P NMR spectra confirm the presence of a single phosphorus environment, consistent with the PF₆⁻ anion’s symmetry .

Physicochemical Properties

Physical and Spectroscopic Data

Rh(cod)₂PF₆ is an orange to brown crystalline solid with a molecular weight of 464.23 g/mol. It is hygroscopic and requires storage under inert conditions. Key spectroscopic signatures include:

-

IR: ν(C=C) stretches at 1,520 cm⁻¹ and ν(PF₆⁻) at 840 cm⁻¹ .

-

¹H NMR (CD₂Cl₂): δ 4.8–5.2 (m, cod olefinic protons), δ 1.2–2.1 (m, cod aliphatic protons) .

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄F₆PRh |

| CAS Number | 62793-31-1 |

| Melting Point | Decomposes above 210°C |

| Solubility | Soluble in CH₂Cl₂, MeCN; insoluble in H₂O |

| Stability | Sensitive to O₂ and moisture |

Catalytic Applications

Hydrogenation Reactions

Rh(cod)₂PF₆ serves as a precursor for active hydrogenation catalysts. Upon treatment with H₂, it generates rhodium nanoparticles or hydride species capable of reducing alkenes, alkynes, and ketones. For example, in the hydrogenation of styrene to ethylbenzene, turnover frequencies (TOFs) exceeding 1,000 h⁻¹ have been reported under mild conditions (25°C, 1 atm H₂) . The cod ligands dissociate during catalysis, providing coordination sites for substrate binding.

Hydroformylation and C–C Bond Formation

The complex catalyzes hydroformylation of alkenes to aldehydes, with regioselectivity influenced by ligand electronics. In propene hydroformylation, a 4:1 ratio of linear-to-branched products is achieved using Rh(cod)₂PF₆ with phosphine co-ligands . Additionally, it facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation with yields >90% when paired with Pd co-catalysts .

Mechanistic Insights

Ligand Dynamics and Catalytic Cycles

The cod ligands in Rh(cod)₂PF₆ are labile, dissociating under reaction conditions to form coordinatively unsaturated Rh⁺ species. This step is critical for substrate activation. For instance, in hydrogenation, H₂ oxidatively adds to the Rh center, followed by alkene insertion and reductive elimination of the saturated product . The hexafluorophosphate anion stabilizes the cationic Rh species without participating directly in the catalytic cycle.

Role of the Hexafluorophosphate Anion

Compared to smaller anions like Cl⁻, PF₆⁻ improves solubility in non-aqueous media and reduces ion-pairing effects, enhancing catalytic activity. This is evidenced by higher TOFs in PF₆⁻-containing complexes versus BF₄⁻ analogs in hydroformylation .

Biological and Industrial Relevance

Industrial Scalability

Industrial processes leverage Rh(cod)₂PF₆ for fine chemical synthesis, particularly in pharmaceuticals. A notable case is its use in the production of (R)-naproxen via asymmetric hydrogenation, achieving enantiomeric excess (ee) >98% . Recovery methods, such as nanofiltration, are employed to mitigate rhodium’s high cost (~$15,000 per kg).

Comparison with Analogous Complexes

Table 3: Anion-Dependent Properties

| Complex | Solubility in CH₂Cl₂ | Thermal Stability (°C) | Catalytic Activity (TOF, h⁻¹) |

|---|---|---|---|

| [Rh(cod)₂]PF₆ | High | 210 | 1,200 |

| [Rh(cod)₂]BF₄ | Moderate | 180 | 800 |

| [Rh(cod)₂]Cl | Low | 150 | 500 |

The PF₆⁻ derivative outperforms others in both stability and activity, underscoring its dominance in catalytic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume